Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
Description
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a naphthoquinone derivative characterized by a conjugated enoate ester moiety attached to the 1,4-dioxo-1,4-dihydronaphthalene core.
- A 1,4-dioxo-1,4-dihydronaphthalen-2-yl backbone.
- Substituents at the C3 position, such as benzoyl, butyryl, or amino acid esters.
- Conjugated double bonds that enhance electronic delocalization and stability.
Properties
CAS No. |
919281-54-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-9(7-14(17)19-2)12-8-13(16)10-5-3-4-6-11(10)15(12)18/h3-8H,1-2H3 |
InChI Key |
YUHFNHZMSUTLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
The synthesis can be outlined in several key steps:
-
- Methyl 3-aminocrotonate (100 mg) is mixed with amino acids (1.2 equivalents) and sodium acetate in methanol (15 mL).
- The reaction is stirred at room temperature until completion, followed by solvent removal under reduced pressure and purification via column chromatography.
Key Findings and Yields
The following table summarizes key findings regarding yields and reaction conditions for various steps involved in synthesizing methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate:
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of Enaminone | Methyl 3-aminocrotonate + amino acid | 81 | Room temperature, methanol |
| Dioxo-Dihydronaphthalene | Enaminone + acylnaphthohydroquinone | 63 - 72 | Silver(I) oxide catalyst |
| Final Compound Formation | Dioxo derivative + butenoate | Varies | Dependent on specific reaction conditions |
Chemical Reactions Analysis
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acid catalysts like CeCl3, which facilitate high yields of products within a short reaction time . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate has been investigated for its potential therapeutic properties:
- Antioxidant Activity :
- Anticancer Potential :
- Antimicrobial Properties :
Material Science Applications
The unique structural features of this compound make it suitable for various applications in material science:
- Polymer Synthesis :
- Nanocomposite Development :
Biochemical Applications
In biochemistry, this compound serves as a valuable tool for various analytical techniques:
- Molecular Docking Studies :
- Metabolic Pathway Analysis :
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound involved testing its effects on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects with an MIC value of 32 µg/mL against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to interact with glutathione reductase, a mitochondrial enzyme, which plays a role in maintaining cellular redox balance . This interaction can lead to oxidative stress and cytotoxicity in certain cell types.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., benzoyl in compound 8) downfield-shift quinone C=O signals in NMR compared to alkyl substituents (e.g., butyryl in 12) .
- Solubility and Stability: Amino acid conjugates (e.g., L-leucine in 8) exhibit higher solubility in polar solvents due to ester and amide functionalities, whereas brominated analogs (e.g., 6g) display lower solubility .
- Spectral Signatures: IR spectra consistently show strong C=O stretches between 1640–1730 cm⁻¹, with additional peaks for NH (3300–3344 cm⁻¹) in amide-containing derivatives .
Biological Activity
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate, also known as a naphthoquinone derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 71425399 |
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C=C(C(=O)C1=CC=CC2=C1C(=O)C=C(C2=O)C(=O)C)C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial , antioxidant , and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds in the naphthoquinone class possess significant antimicrobial effects. The mechanism of action typically involves:
- Inhibition of Bacterial Growth : Naphthoquinones can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
- Fungal Activity : The compound has demonstrated effectiveness against various fungal strains by interfering with their cellular processes.
For instance, a study highlighted that naphthoquinones could inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents against infections caused by these pathogens .
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may contribute to its anticancer effects.
The biological activity of this compound can be summarized as follows:
- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels in cells, leading to apoptosis in cancer cells while protecting normal cells from oxidative damage.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, it may inhibit topoisomerases and other enzymes critical for DNA replication .
Study on Anticancer Activity
A recent study investigated the anticancer properties of various naphthoquinone derivatives, including this compound. The results indicated that this compound effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Efficacy Against Fungi
Another study evaluated the antifungal activity of this compound against Candida species. The findings revealed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for fungal infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, naphthoquinone derivatives are often synthesized using KCO-mediated alkylation of naphthol precursors with propargyl bromide or other electrophiles in DMF, followed by oxidation to introduce the 1,4-dioxo moiety . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) improves yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the ester product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (400 MHz, DMSO-d) confirm the naphthoquinone backbone and ester substituents. Key signals include δ ~6.8–8.5 ppm for aromatic protons and δ ~3.7 ppm for the methyl ester .
- IR : Stretching frequencies at ~1680–1720 cm indicate carbonyl groups (quinone and ester) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] and fragmentation patterns .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, ) confirm the planar naphthoquinone core and ester conformation . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of antiparasitic activity?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents (e.g., halogens, amino groups) at the naphthoquinone C-3 position to enhance activity against Plasmodium falciparum or Trypanosoma cruzi. For example, chlorination improves IC values by increasing electrophilicity .
- Bioactivity Assays : Use in vitro parasite cultures with EC determinations (e.g., 1.83 µM for Trypanosoma cruzi) and cytotoxicity screening (SI > 95 for selectivity) .
- Data Table :
| Substituent | IC (µM) | Selectivity Index (SI) |
|---|---|---|
| -H | 12.5 | 10.2 |
| -Cl | 1.83 | 95.28 |
| -OCH | 9.65 | 45.7 |
Q. How can computational modeling predict enzyme inhibition mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., cruzain, rhodesain). Key interactions include hydrogen bonding between the quinone carbonyl and catalytic Cys25 .
- MD Simulations : Analyze stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) to identify persistent binding modes .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG ~-8.5 kcal/mol for cruzain) .
Q. How to resolve contradictions in NMR data due to tautomerism or solvent effects?
- Methodological Answer :
- Variable Temperature NMR : Monitor chemical shift changes (e.g., δ 6.8–7.2 ppm) to identify keto-enol tautomerism in DMSO-d .
- pH-Dependent Studies : Adjust pH (1 M HCl/NaOH) to stabilize specific tautomers. For example, protonation at C-3 shifts δ ~0.5 ppm downfield .
- 2D NMR : COSY and HSQC correlate proton-carbon networks to assign ambiguous signals .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Standardized Protocols : Use fixed parasite inoculum densities (e.g., 1×10 cells/mL) and incubation times (72 h) .
- Internal Controls : Include reference compounds (e.g., benznidazole for Chagas disease) to normalize EC values .
- Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05) to assess significance .
Q. How to design crystallization trials for challenging naphthoquinone derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMSO, DMF) vs. non-polar (hexane) solvents. Slow evaporation at 4°C often yields monoclinic crystals .
- Additives : Introduce NHF or PEG 4000 to improve crystal morphology .
- Data Table :
| Solvent System | Crystal System | Space Group | Success Rate (%) |
|---|---|---|---|
| DMSO/EtOH | Monoclinic | 65 | |
| CHCl/Hexane | Triclinic | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
